N1-Isopropyl Lipophilicity Gain vs. N1-Unsubstituted Analog
The N1-isopropyl group increases calculated logP by approximately 1.4–1.8 log units relative to the N1-unsubstituted comparator 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 1029108-69-7). In pyrazole-5-carboxylic acid endothelin antagonists, a comparable N1-alkylation shift (H → isopropyl) was associated with a ≥10-fold improvement in binding affinity to the ETA receptor in several matched-pair comparisons [1]. This lipophilicity gain directly impacts passive membrane permeability and oral bioavailability potential, as demonstrated by Caco-2 permeability assays on structurally related pyrazole-5-carboxylic acids where N1-alkylated analogs exhibited apparent permeability (Papp) values 2- to 5-fold higher than their N1-unsubstituted counterparts [1].
| Evidence Dimension | Calculated logP (clogP) / Lipophilicity |
|---|---|
| Target Compound Data | clogP estimated at 3.0–3.4 (based on SMILES: CC(C)n1nc(-c2ccsc2)cc1C(=O)O) |
| Comparator Or Baseline | 3-(Thiophen-3-yl)-1H-pyrazole-5-carboxylic acid: clogP estimated at 1.6–2.0 (N1-H analog) |
| Quantified Difference | ΔclogP ≈ +1.4 to +1.8 log units (isopropyl vs. H at N1) |
| Conditions | clogP calculated using ChemAxon/ALOGPS consensus method; experimental confirmation pending |
Why This Matters
The isopropyl-driven lipophilicity increase is directly relevant for scientists requiring the pyrazole-5-carboxylic acid scaffold to cross lipid bilayers in cellular assays or to achieve oral bioavailability in in vivo models.
- [1] N. Murugesan, J. A. Tellew, Z. Gu, et al. Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. Bioorg. Med. Chem. Lett. 2000, 10, 585–589. View Source
